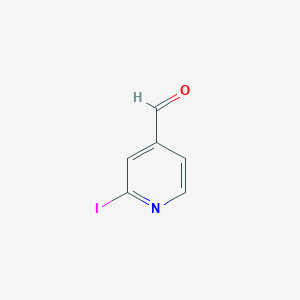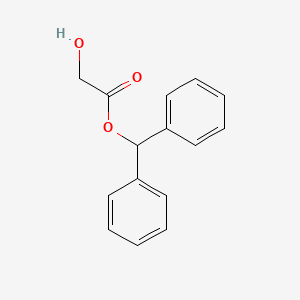
4-(1H-Benzoimidazole-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Benzoimidazole-2-yl)phenylboronic acid is an organic compound with the molecular formula C19H15BN2O2. It is a derivative of benzimidazole and phenylboronic acid, combining the structural features of both.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazole-2-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are usually mild, making it suitable for a variety of functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzoimidazole-2-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions
Major Products Formed
Oxidation: Phenols and related derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenylboronic acid derivatives
Scientific Research Applications
4-(1H-Benzoimidazole-2-yl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-Benzoimidazole-2-yl)phenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, while the benzimidazole moiety can engage in various interactions with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Benzimidazole: A core structure in many biologically active compounds.
4-Formylphenylboronic acid: Another boronic acid derivative with different functional groups.
Uniqueness
4-(1H-Benzoimidazole-2-yl)phenylboronic acid is unique due to its combination of benzimidazole and boronic acid functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler boronic acids or benzimidazole derivatives .
Properties
Molecular Formula |
C13H11BN2O2 |
|---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,17-18H,(H,15,16) |
InChI Key |
GCFIPWIYPDVFRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)










![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
